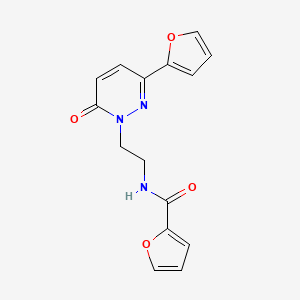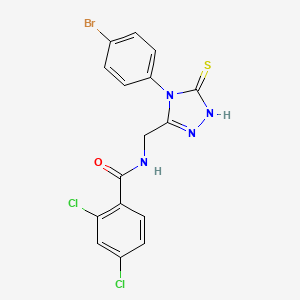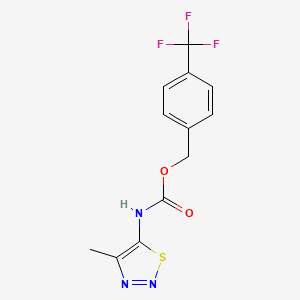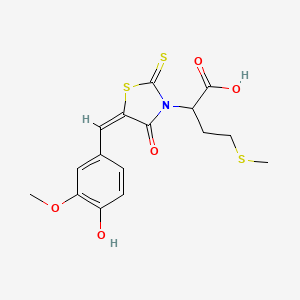
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a cyclopropyl group attached to a thiazole ring, and a sulfinate group. This compound is often utilized in pharmaceutical testing and other scientific research applications .
準備方法
The preparation of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate typically involves the synthesis of the thiazole ring followed by the introduction of the cyclopropyl and sulfinate groups. The synthetic routes and reaction conditions can vary, but they generally include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Medicine: It is utilized in pharmaceutical testing to evaluate the efficacy and safety of new drugs.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate can be compared with other similar compounds, such as:
Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate: This compound has a trifluoromethyl group instead of a cyclopropyl group, which can lead to different chemical properties and reactivity.
Lithium(1+) ion 4-methyl-1,3-thiazole-2-sulfinate: This compound has a methyl group, which also affects its chemical behavior compared to the cyclopropyl derivative.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for various research applications .
特性
IUPAC Name |
lithium;4-cyclopropyl-1,3-thiazole-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2.Li/c8-11(9)6-7-5(3-10-6)4-1-2-4;/h3-4H,1-2H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWJENBGALKLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=CSC(=N2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE](/img/structure/B2686344.png)
![5-(4-fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2686346.png)
![1-[(4-Chlorophenyl)methyl]-3'-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2686347.png)


![N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2686353.png)






![N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2686365.png)

